STING agonist-3

Vue d'ensemble

Description

L'agoniste STING-3 est un composé qui active la voie du stimulateur des gènes de l'interféron (STING), qui joue un rôle crucial dans la réponse immunitaire innée. Cette voie est impliquée dans la détection de l'ADN cytosolique et la production subséquente d'interférons de type I et d'autres cytokines. L'agoniste STING-3 a montré un potentiel prometteur pour améliorer les réponses immunitaires, en particulier dans le contexte de l'immunothérapie contre le cancer et des traitements antiviraux .

Mécanisme D'action

Target of Action

The primary target of the STING agonist-3 is the Stimulator of Interferon Genes (STING) . STING is a transmembrane protein that plays a critical role in innate immunity against a wide variety of infections . It has been implicated as a master regulator of the cancer-immunity cycle .

Mode of Action

This compound interacts with its target, STING, by inducing a conformational change in the STING protein, making it more accessible to other signaling molecules . This interaction activates downstream signaling pathways, including the activation of transcription factors IRF3 and NF-κB .

Pharmacokinetics

The pharmacokinetics of this compound involves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound demonstrates high stability and favorable pharmacokinetics in nonclinical species . It is designed for systemic administration, providing potential treatment benefits in a broad range of tumor types .

Result of Action

The activation of STING by this compound leads to a robust activation of both the innate and adaptive immune system . This includes the activation of dendritic cells, natural killer cells, and T cells . In preclinical studies, this compound has shown to induce dose-dependent cytokine responses and increase the activation and proliferation of immune cells within the tumor microenvironment and tumor-associated lymphoid tissue .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be enhanced when combined with immune checkpoint inhibitors . Furthermore, the activation of the STING pathway can be modulated through an autophagy-dependent manner in susceptible individuals against infection .

Analyse Biochimique

Biochemical Properties

STING Agonist-3 exhibits a pIC50 value of 9.5 in FRET assay, indicating its strong binding potency to the C-terminal Domain (CTD) of human STING . It is also reported to have superior pharmacokinetic properties, which is crucial for its efficacy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can stimulate the STING signaling in zebrafish embryo upon photo-uncaging and induce proliferation of macrophages . It also upregulates the mRNA expression of STING as well as its downstream NF-kB and cytokines, leading to significant suppression of tumor cell growth . Furthermore, this compound can downregulate the anti-apoptotic protein BCL-2 and increase the proapoptotic factor Bax to drive apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the STING protein. Upon binding, STING undergoes a conformational change, facilitating the phosphorylation of the transcription factor IRF3, leading to a large increase in the expression of type I IFN genes . This process is crucial for the activation of the innate immune response.

Temporal Effects in Laboratory Settings

It is known that the compound has high stability in biological matrices, which translates to good cellular potency .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent antitumor activity. For instance, in a CT26 mouse colon carcinoma model, the compound induced long-lasting, antigen-specific anti-tumor activity in up to 90% of animals .

Metabolic Pathways

It is known that the compound interacts with the cGAS-STING pathway, which is a key metabolic pathway involved in innate immunity .

Transport and Distribution

It is known that the compound has superior pharmacokinetic properties, which could influence its distribution within the body .

Subcellular Localization

It is known that the STING protein, with which the compound interacts, is localized on the endoplasmic reticulum where it binds to CDNs present in the cytosol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'agoniste STING-3 implique généralement la préparation de dinucléotides cycliques (CDN) ou d'analogues de dinucléotides non cycliques. Une méthode courante comprend l'utilisation de dérivés d'amidobenzimidazole, qui sont synthétisés par une série de réactions chimiques impliquant la formation de liaisons amides et des étapes de cyclisation .

Méthodes de production industrielle : La production industrielle de l'agoniste STING-3 peut impliquer l'utilisation de techniques de synthèse organique avancées, y compris la synthèse en phase solide et le criblage à haut débit pour optimiser le rendement et la pureté. L'utilisation de nanoparticules de phosphate de calcium lipidique a également été explorée pour améliorer la délivrance et la stabilité du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'agoniste STING-3 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des analogues réduits .

4. Applications de la recherche scientifique

Chimie : L'agoniste STING-3 est utilisé dans l'étude des réactions chimiques et des voies impliquant la protéine STING. Il sert de composé modèle pour comprendre l'activation et la régulation de la voie STING .

Biologie : En recherche biologique, l'agoniste STING-3 est utilisé pour étudier le rôle de la voie STING dans les réponses immunitaires. Il aide à étudier les mécanismes de l'immunité innée et la production d'interférons .

Médecine : En médecine, l'agoniste STING-3 est exploré comme un agent thérapeutique potentiel pour l'immunothérapie contre le cancer. Il a montré un potentiel prometteur pour améliorer l'efficacité des thérapies à base de cellules T et améliorer la réponse immunitaire contre les tumeurs .

Industrie : Dans l'industrie pharmaceutique, l'agoniste STING-3 est développé comme un candidat médicament pour le traitement de diverses maladies, y compris le cancer et les infections virales. Sa capacité à activer le système immunitaire en fait un outil précieux pour le développement de médicaments .

5. Mécanisme d'action

L'agoniste STING-3 exerce ses effets en se liant à la protéine STING, qui est localisée sur le réticulum endoplasmique. Lors de la liaison, STING subit un changement conformationnel et s'oligomérise, ce qui conduit au recrutement de la kinase 1 liant TANK (TBK1). Cela, à son tour, active les facteurs de transcription facteur de régulation de l'interféron 3 (IRF3) et facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Ces facteurs de transcription induisent la production d'interférons de type I et d'autres cytokines pro-inflammatoires, qui jouent un rôle crucial dans la réponse immunitaire .

Composés similaires :

Monophosphate de guanosine cyclique 2'3'-adénosine monophosphate (2'3'-cGAMP) : Un agoniste naturel de STING qui active la voie STING en se liant à la protéine STING.

diABZI (composé 3) : Un agoniste STING non basé sur les nucléotides qui active STING tout en maintenant sa conformation ouverte.

Unicité de l'agoniste STING-3 : L'agoniste STING-3 est unique en sa capacité à activer la voie STING par un mécanisme différent de celui des dinucléotides cycliques naturels. Sa structure non basée sur les nucléotides offre une biodisponibilité et une stabilité accrues, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Applications De Recherche Scientifique

Chemistry: STING agonist-3 is used in the study of chemical reactions and pathways involving the STING protein. It serves as a model compound for understanding the activation and regulation of the STING pathway .

Biology: In biological research, this compound is used to investigate the role of the STING pathway in immune responses. It helps in studying the mechanisms of innate immunity and the production of interferons .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing the efficacy of T cell-based therapies and improving the immune response against tumors .

Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for the treatment of various diseases, including cancer and viral infections. Its ability to activate the immune system makes it a valuable tool for drug development .

Comparaison Avec Des Composés Similaires

2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP): A natural STING agonist that activates the STING pathway by binding to the STING protein.

diABZI (compound 3): A non-nucleotide-based STING agonist that activates STING while maintaining its open conformation.

Uniqueness of STING Agonist-3: this compound is unique in its ability to activate the STING pathway through a different mechanism compared to natural cyclic dinucleotides. Its non-nucleotide-based structure provides increased bioavailability and stability, making it a promising candidate for therapeutic applications .

Propriétés

IUPAC Name |

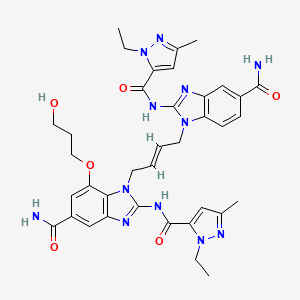

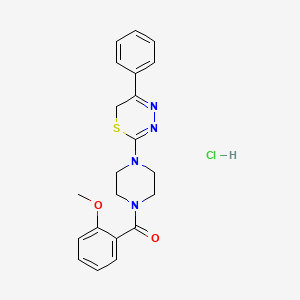

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N12O6/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCDRDBBENBVEK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)

methanone](/img/structure/B2769315.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/new.no-structure.jpg)

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B2769327.png)

![N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)

![4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2769335.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)